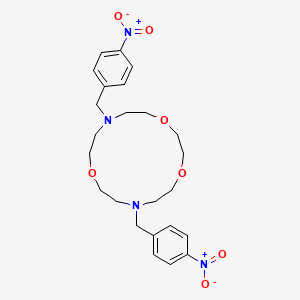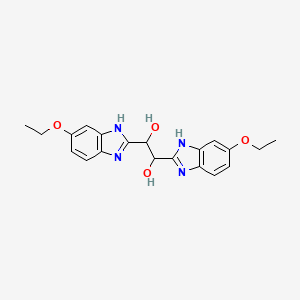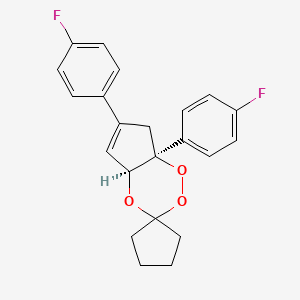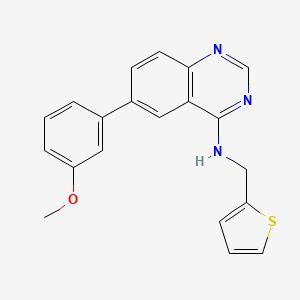
10-ヒドロキシカンプトテシン
説明
10-Hydroxycamptothecin is a pyranoindolizinoquinoline.
10-hydroxycamptothecin is under investigation in clinical trial NCT00956787 (Study of AR-67 (DB-67) in Myelodysplastic Syndrome (MDS)).
10-Hydroxycamptothecin is a natural product found in Nothapodytes nimmoniana, Fusarium solani, and Camptotheca acuminata with data available.
科学的研究の応用
抗腫瘍活性
HCPTは、臨床において乳がん、結腸がん、肺がん、卵巣がんに対して幅広い抗腫瘍活性を示すことが明らかになっています . 実験動物およびヒト臨床評価において、カンプトテシン(CPT)よりも強力で毒性が低いことが判明しました . マウス肝腫細胞におけるin vitroでのDNA合成を抑制し、肝腫HepG2、Bcl-7402、Bcl-7404細胞の増殖を用量依存的に阻害します .
水溶性改善
HCPTの抗腫瘍活性と水溶性を向上させるために、バリンスペーサーを介してポリエチレングリコール(PEG)をHCPTの10-ヒドロキシル基に結合させることにより、一連の新しいHCPTコンジュゲートを設計および合成しました . このアプローチにより、HCPTの水溶性が大幅に向上しました .
ナノ粒子調製
超臨界アンチソルベント(SAS)沈殿を用いたHCPTナノ粒子の調製可能性が研究されました . HCPTナノ粒子の平均粒子サイズ(MPS)に対するさまざまな実験要因の影響を調べました .
物理化学的性質
超臨界アンチソルベント(SAS)プロセスで調製されたHCPTナノ粒子の物理化学的特性を研究しました . その結果、未処理のHCPTと比較して溶解速度が大幅に増加することが示されました .
細胞標識
蛍光顕微鏡でHeLa細胞におけるHCPTの分布を観察し、細胞標識への応用の科学的根拠を提供しました .
新規コンジュゲートの合成
HCPTの抗腫瘍活性と水溶性を向上させるために、一連の新しいHCPTコンジュゲートを設計および合成しました . これらのコンジュゲートは、HCPTの制御放出と優れたin vitro抗腫瘍活性を示しました .
作用機序
Target of Action
10-Hydroxycamptothecin (HCPT) primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stresses of supercoiled DNA .
Biochemical Pathways
The primary biochemical pathway affected by HCPT is the DNA replication process . By inhibiting topoisomerase I, HCPT disrupts the normal unwinding and rewinding of DNA strands, which is essential for DNA replication and transcription . This disruption can lead to DNA damage and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of HCPT involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that HCPT’s active metabolite, SN-38, exhibits a three-compartment model with terminal elimination half-lives of 140.4 and 428.6 minutes following intravenous administration at doses of 3 or 10 mg/kg .
Result of Action
The primary result of HCPT’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, HCPT can trigger cell death, making it effective against various types of cancer .
Action Environment
The action of HCPT can be influenced by various environmental factors. For instance, the formulation of HCPT can affect its stability and efficacy . In one study, encapsulating HCPT in liposomes resulted in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery to tumor sites .
生化学分析
Biochemical Properties
(+/-)-10-Hydroxycamptothecin plays a pivotal role in biochemical reactions by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing transient single-strand breaks. (+/-)-10-Hydroxycamptothecin stabilizes the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death. The compound interacts with various biomolecules, including DNA, topoisomerase I, and other proteins involved in DNA repair mechanisms .
Cellular Effects
(+/-)-10-Hydroxycamptothecin exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells by causing DNA damage and activating cell death pathways. The compound influences cell signaling pathways, such as the p53 pathway, leading to changes in gene expression and cellular metabolism. Additionally, (+/-)-10-Hydroxycamptothecin affects cell cycle progression, often causing cell cycle arrest at the G2/M phase .
Molecular Mechanism
The molecular mechanism of (+/-)-10-Hydroxycamptothecin involves its binding to the DNA-topoisomerase I complex. By stabilizing this complex, the compound prevents the re-ligation of the DNA strand, resulting in the accumulation of DNA breaks. This leads to the activation of DNA damage response pathways, including the activation of p53 and other tumor suppressor proteins. The inhibition of topoisomerase I by (+/-)-10-Hydroxycamptothecin also interferes with DNA replication and transcription, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (+/-)-10-Hydroxycamptothecin can vary over time. The compound is relatively stable under physiological conditions, but its efficacy may decrease due to degradation over extended periods. Long-term exposure to (+/-)-10-Hydroxycamptothecin has been shown to cause sustained DNA damage and alterations in cellular function. In vitro and in vivo studies have demonstrated that the compound’s cytotoxic effects can persist, leading to long-term changes in cell viability and function .
Dosage Effects in Animal Models
The effects of (+/-)-10-Hydroxycamptothecin in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. Higher doses may lead to significant adverse effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Studies have identified threshold doses beyond which the toxic effects of (+/-)-10-Hydroxycamptothecin become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
(+/-)-10-Hydroxycamptothecin is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics. The interactions of (+/-)-10-Hydroxycamptothecin with these enzymes can affect its metabolic flux and overall efficacy .
Transport and Distribution
The transport and distribution of (+/-)-10-Hydroxycamptothecin within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its intracellular concentration and distribution. Additionally, (+/-)-10-Hydroxycamptothecin can bind to plasma proteins, affecting its bioavailability and tissue distribution. These factors play a crucial role in determining the compound’s therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of (+/-)-10-Hydroxycamptothecin is primarily within the nucleus, where it exerts its effects on DNA topoisomerase I. The compound can also localize to other subcellular compartments, such as the cytoplasm, depending on its interactions with cellular proteins and transport mechanisms. The targeting signals and post-translational modifications of (+/-)-10-Hydroxycamptothecin can influence its localization and activity within specific cellular compartments .
特性
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSQZCWOQZXHI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941444 | |
| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-09-7 | |
| Record name | Hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 10-Hydroxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hydroxycamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)




![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)

